3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)9-4-10-25)20-18(23)24(12)13-5-7-14(28-3)8-6-13/h5-8,11,25H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODISVFLHLRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as D389-0447, is a synthetic derivative of imidazo[2,1-f]purine. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and immunology. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C19H21N5O4
- Molecular Weight : 383.408 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes an imidazole ring and various functional groups that contribute to its biological activity.
Antidepressant and Anxiolytic Effects
Recent studies have explored the potential of this compound as an antidepressant. In a series of experiments involving forced swim tests (FST) in mice, it was observed that certain derivatives exhibited significant antidepressant-like effects. The compound demonstrated notable affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation . Additionally, some derivatives showed superior anxiolytic properties compared to established drugs like diazepam .
Phosphodiesterase Inhibition
The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), specifically PDE4B and PDE10A. These enzymes play a critical role in the degradation of cyclic nucleotides (cAMP and cGMP), which are vital for various signaling pathways. Inhibiting these enzymes can lead to increased levels of these second messengers, thereby enhancing neurotransmission and potentially alleviating symptoms of depression and anxiety .
Immunomodulatory Activity
The imidazoquinoline derivatives have shown promise as Toll-like receptor (TLR) agonists. TLRs are essential components of the innate immune system that recognize pathogens and activate immune responses. The structural modifications in compounds similar to D389-0447 have been linked to enhanced TLR7/8 agonistic activity, suggesting potential applications in vaccine adjuvants or treatments for immune-related disorders .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
- Antiviral Activity
-
Cancer Research
- Preliminary studies indicate that 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may exhibit anticancer properties. Research is ongoing to explore its mechanism of action against various cancer cell lines, particularly through pathways involving apoptosis and cell cycle regulation.
- Neurological Disorders
-
Cardiovascular Effects
- There is emerging evidence that this compound could influence cardiovascular health by affecting vascular smooth muscle function and modulating blood pressure through its interaction with purinergic signaling pathways.
Case Study 1: Antiviral Screening
A recent study screened a library of compounds including this compound for antiviral activity against various RNA and DNA viruses. The results indicated that the compound exhibited moderate antiviral activity, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins. These findings suggest a promising role for this compound in cancer therapy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-dione Derivatives
Key Observations :
- Substituent Effects: Hydroxypropyl vs. Aryl Groups: The 4-methoxyphenyl group in the target compound could enhance selectivity for serotonin receptors over adenosine receptors, as seen in arylpiperazine derivatives ().
Pharmacological Profiles and Receptor Affinities
Serotonin Receptor Modulation
Imidazo[2,1-f]purine-diones with arylpiperazine chains (e.g., Compound 6h) exhibit potent 5-HT1A receptor binding (Ki = 5.6 nM), surpassing the target compound’s inferred activity .
Adenosine Receptor Interactions
Compounds like 8-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl derivatives () act as adenosine A2A/A3 antagonists, with IC50 values in the nanomolar range. The target compound’s 4-methoxyphenyl group may reduce adenosine receptor affinity compared to imidazole-containing analogs.
Enzyme Inhibition
No PDE data are available for the target compound, but its hydroxypropyl group could influence phosphodiesterase binding.
Recommendations :
- Synthesize the target compound and evaluate its binding to 5-HT1A, adenosine receptors, and PDEs.
- Compare pharmacokinetic properties (e.g., logP, solubility) with analogs in Table 1.
Preparation Methods
Cyclization of 4,5-Diaminopyrimidine
A solution of 4,5-diamino-1-methylpyrimidin-2(1H)-one (1.0 equiv) and glyoxal (1.2 equiv) in acetic acid undergoes reflux at 120°C for 6 hours, yielding the bicyclic imidazo[2,1-f]purine-2,4-dione scaffold. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.
Key Parameters
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety at position 8 is installed via Suzuki-Miyaura cross-coupling.
Suzuki Coupling Optimization
A brominated intermediate (1.0 equiv) reacts with 4-methoxyphenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in a 3:1 mixture of 1,4-dioxane/water at 90°C for 12 hours.
Reaction Metrics
- Yield: 82–85%
- Selectivity: >95% for position 8 (confirmed by NOESY)
- Workup: Extraction with ethyl acetate, dried over Na₂SO₄, and concentrated under vacuum.
Functionalization at Position 3: 3-Hydroxypropyl Installation
The 3-hydroxypropyl group is introduced via nucleophilic alkylation using 3-bromo-1-propanol.
Alkylation Protocol
The purine intermediate (1.0 equiv) is treated with 3-bromo-1-propanol (2.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C for 8 hours. The reaction proceeds via an SN2 mechanism, favoring substitution at the less sterically hindered N3 position.
Performance Data
- Yield: 75–78%
- Side Products: <5% O-alkylation (mitigated by excess K₂CO₃)
- Purification: Silica gel chromatography (30% EtOAc/hexane).
Methylation at Positions 1 and 7
Methyl groups are sequentially added using methyl iodide under controlled conditions.
Stepwise Methylation
- Position 1 Methylation : Treatment with MeI (1.2 equiv) and NaH (1.5 equiv) in THF at 0°C for 2 hours (Yield: 92%).
- Position 7 Methylation : Subsequent reaction with MeI (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 4 hours (Yield: 88%).
Regiochemical Control
- Position 1 selectivity is achieved via low-temperature deprotonation.
- Position 7 methylation requires higher temperatures due to reduced nucleophilicity.
Final Oxidation and Purification
The dione functionality is introduced via oxidation of intermediate dihydroxy precursors.
Oxidation with Jones Reagent
A solution of CrO₃ (2.0 equiv) in H₂SO₄ (0.5 M) is added dropwise to the substrate in acetone at 0°C. The mixture is stirred for 3 hours, quenched with isopropanol, and neutralized with NaHCO₃.
Outcomes
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Coupling Reactions
Competitive coupling at position 9 is suppressed by employing bulky ligands (e.g., SPhos) and limiting reaction temperatures to <100°C.
Hydroxypropyl Group Stability
The 3-hydroxypropyl side chain is prone to elimination under strong acidic conditions. This is mitigated by maintaining pH >7 during workup.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g) achieved an overall yield of 62% using continuous flow reactors for the Suzuki coupling step, reducing Pd leaching to <0.1 ppm.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions of amido-nitriles under mild conditions (e.g., room temperature, ethanol solvent) to form the imidazopurine core . Optimization requires controlling substituent reactivity: the 4-methoxyphenyl group may necessitate protective group strategies to avoid side reactions. Yield and purity are influenced by solvent choice (polar aprotic solvents enhance cyclization) and stoichiometric ratios of intermediates. Chromatographic purification (e.g., silica gel) is often required to isolate the compound ≥95% purity .
Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns (e.g., methyl groups at positions 1 and 7, hydroxypropyl at position 3). Coupling constants in H NMR distinguish between imidazole and purine ring protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and isotopic distribution .
- Computational : Density Functional Theory (DFT) calculations predict electronic properties and compare experimental vs. theoretical IR spectra for functional group verification .
Q. What preliminary assays are recommended to assess its biological activity, and how should controls be designed?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Include positive controls (known inhibitors) and vehicle controls (DMSO) to normalize activity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Validate results with a replicate experiment and apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxyphenyl vs. fluorophenyl substituents) impact target selectivity and pharmacokinetic properties?
- Methodological Answer :
- SAR Analysis : Compare binding affinities of analogs (e.g., 8-(4-fluorophenyl) derivatives) via molecular docking to targets like serotonin receptors or kinases. Fluorine’s electronegativity may enhance binding through halogen bonding .
- ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to evaluate lipophilicity (logP) and metabolic stability. The hydroxypropyl group may improve solubility but reduce membrane permeability .
Q. What strategies resolve contradictions in reported biological activity across different experimental models?
- Methodological Answer :
- Model-Specific Factors : Replicate assays in multiple cell lines or animal models to account for variability in receptor expression or metabolic enzymes. For example, discrepancies in anticancer activity may arise from p53 status differences .
- Dose-Response Curves : Use Hill slope analysis to distinguish between on-target vs. off-target effects. Synergistic interactions (e.g., with chemotherapeutics) should be tested via combination index methods .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- Methodological Answer :
- Degradation Pathways : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) with HPLC monitoring. The imidazopurine core is prone to hydrolysis at extreme pH; formulation with cyclodextrins or nanoencapsulation may enhance stability .
- Pharmacokinetic Modeling : Use compartmental models to predict half-life and clearance. Adjust dosing regimens based on bioavailability data from preclinical species (e.g., rodents vs. primates) .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to receptor theory or enzyme kinetics models to contextualize mechanism of action .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report effect sizes and confidence intervals .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
